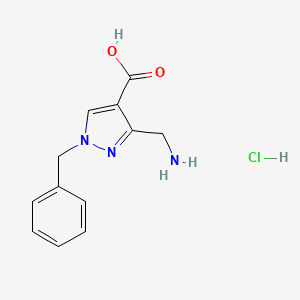

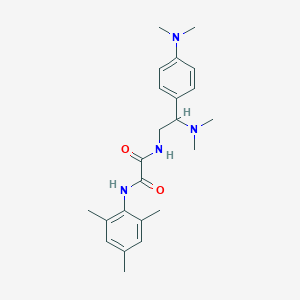

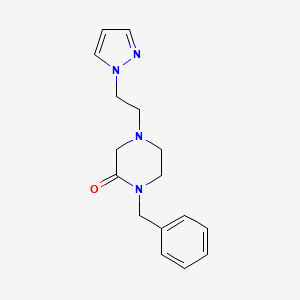

![molecular formula C19H16FN3O2S B2570648 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide CAS No. 1173537-84-2](/img/structure/B2570648.png)

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazole derivatives have been studied for their potential as antimycobacterial agents . They have been synthesized in combination with piperazine and various 1,2,3 triazoles .

Synthesis Analysis

The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of a benzo[d]thiazol-2(3H)-one derivative with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Chemical Reactions Analysis

In the context of benzo[d]thiazole derivatives, the nucleophilic addition reaction of CN− plays a role in the sensing mechanism of a benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative to CN− .

Scientific Research Applications

Potential Cannabinoid Receptor Activity

Compounds structurally related to "(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide" have been investigated for potential cannabinoid receptor activity. For example, thiazolylindoles and benzimidazoles have been seized as novel compounds on the designer drug market with suspected cannabinoid receptor activity. Such compounds, including those incorporating thiazole and indole moieties, offer insights into receptor-ligand interactions relevant to therapeutic and pharmacological research (Westphal et al., 2015).

Fluorescent Sensors for Metal Ions

The compound's structural framework suggests potential applications in the development of fluorescent sensors for metal ions. Benzimidazole and benzothiazole conjugates have been synthesized and demonstrated capabilities as fluorescent sensors for Al3+ and Zn2+, showcasing large Stokes shifts and sensitivity to these ions, which is crucial for detecting and monitoring metal ions in various environmental and biological contexts (Suman et al., 2019).

Synthetic Building Blocks for Fluorophores

The chemical structure is also indicative of potential utility as a synthetic building block for color-tunable fluorophores. N-ethoxycarbonylpyrene and perylene thioamides have been utilized in the synthesis of dyes exhibiting fluorescence across a broad spectrum, demonstrating the role of such compounds in developing advanced fluorescent materials for applications in bioimaging, sensing, and organic electronics (Witalewska et al., 2019).

Antimicrobial Activity

Compounds with benzothiazole and indole groups have been explored for antimicrobial activities, offering a foundation for the development of new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial compounds are urgently needed (Patel et al., 2011).

Future Directions

properties

IUPAC Name |

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2S/c1-25-10-9-23-17-14(20)6-4-8-16(17)26-19(23)22-18(24)13-11-21-15-7-3-2-5-12(13)15/h2-8,11,21H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPIAGJAXFMJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CNC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

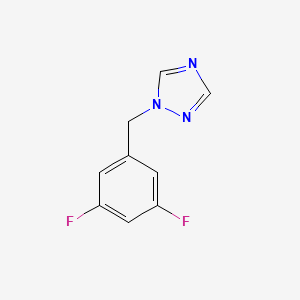

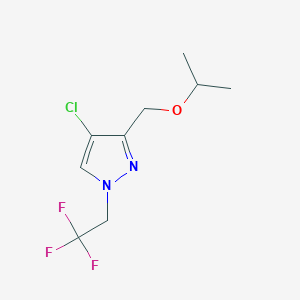

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2570565.png)

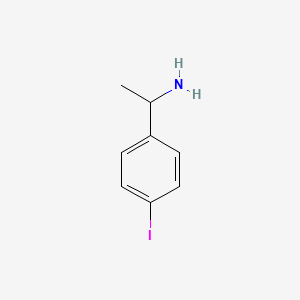

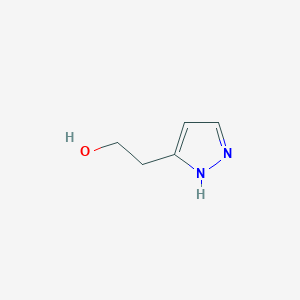

![1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2570566.png)

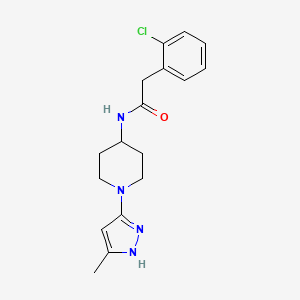

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570568.png)

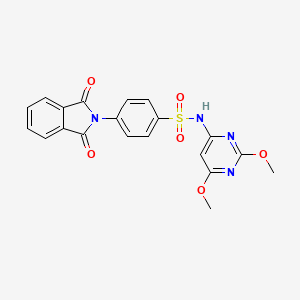

![N-(benzo[d]thiazol-6-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2570576.png)